This compound is cataloged in various chemical databases, including PubChem, where it is identified by its IUPAC name and unique identifiers such as InChI and SMILES codes. Its molecular formula is , and it has a molecular weight of approximately 212.293 g/mol. The compound's unique bicyclic structure contributes to its distinct chemical behavior and biological properties.
The synthesis of tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves several key steps:
In industrial settings, the synthesis may be scaled up while maintaining strict control over reaction conditions to ensure reproducibility and quality of the final product.
The molecular structure of tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate can be described as follows:
The structural formula can be represented using SMILES notation: CC(C)(C)OC(=O)N1CC2CC(C1)C2N
.
tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is capable of undergoing various chemical reactions:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate primarily relates to its interactions within biological systems:
Research into its mechanism of action is ongoing, particularly regarding its potential applications in drug development.
The physical and chemical properties of tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate include:
These properties are essential for determining its suitability for various applications in research and industry.
tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: